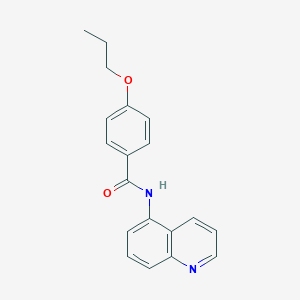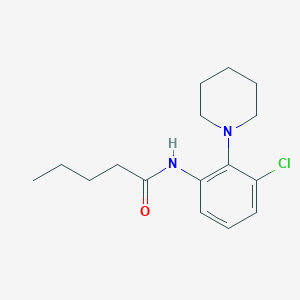![molecular formula C21H15ClN2O4S B244467 N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide, also known as CBTF, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. CBTF is a furamide derivative that has been synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve multiple pathways. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to inhibit several enzymes involved in cancer cell proliferation, including topoisomerase II and HDAC. It has also been found to modulate the expression of several genes involved in inflammation and neuroprotection, including NF-κB and BDNF.
Biochemical and Physiological Effects:
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been found to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide for lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide research. One potential direction is to investigate the anticancer activity of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in vivo using animal models of cancer. Another potential direction is to explore the neuroprotective effects of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide and to optimize its synthesis method for improved yield and purity.
Méthodes De Synthèse
The synthesis of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, including the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 2-furoic acid. The final product is obtained through purification and crystallization processes. The synthesis method of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been optimized to improve yield and purity, and it has been reported in several scientific publications.
Applications De Recherche Scientifique
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have investigated the anticancer activity of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in different cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in these cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has also been found to have anti-inflammatory and neuroprotective effects. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H15ClN2O4S |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4S/c1-27-15-9-8-12(23-20(25)16-6-4-10-28-16)11-14(15)24-21(26)19-18(22)13-5-2-3-7-17(13)29-19/h2-11H,1H3,(H,23,25)(H,24,26) |
Clé InChI |
YBYANPORPUGVJT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)